N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2S/c26-28(27,22-11-10-19-6-4-5-7-20(19)18-22)23-12-13-24-14-16-25(17-15-24)21-8-2-1-3-9-21/h1-3,8-11,18,23H,4-7,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHLJQWHMNMNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are acetylcholinesterase (AChE) and dopamine D3 receptors . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at the synaptic cleft, allowing the cholinergic neuron to return to its resting state after activation. Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that are prominent in the limbic areas of the brain.
Mode of Action
This compound interacts with its targets by inhibiting AChE and acting as an agonist for dopamine D3 receptors. As an AChE inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the availability and duration of action of this neurotransmitter. As a dopamine D3 receptor agonist, it binds to these receptors and mimics the action of dopamine, leading to an increase in dopaminergic neurotransmission.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, enhancing cholinergic transmission. This can affect various physiological functions, including muscle contraction, heart rate, memory, and learning. The activation of dopamine D3 receptors can influence several downstream effects, including the modulation of release of various neurotransmitters, regulation of mood and cognition, and motor control.
Result of Action
The inhibition of AChE and activation of dopamine D3 receptors by this compound can lead to various molecular and cellular effects. These include enhanced cholinergic and dopaminergic neurotransmission, which can impact cognitive function, mood, and motor control.
Biochemical Analysis
Biochemical Properties
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as cytochrome c and caspase-3. These interactions lead to the modulation of apoptotic pathways, resulting in the induction of programmed cell death in certain cancer cells. Additionally, this compound has been observed to inhibit the activity of neuronal voltage-sensitive sodium channels, which may contribute to its anticonvulsant properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic mitochondrial pathway. This leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately resulting in cell death. Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound binds to cytochrome c, leading to the release of this protein from the mitochondria into the cytoplasm. The released cytochrome c then activates caspase-3, which plays a crucial role in the execution phase of apoptosis. Additionally, this compound inhibits neuronal voltage-sensitive sodium channels, thereby modulating neuronal excitability and providing anticonvulsant effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anticonvulsant activity by modulating neuronal excitability. At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where specific dosages are required to achieve therapeutic benefits without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress and apoptosis. This compound influences metabolic flux by modulating the activity of key enzymes, such as cytochrome c and caspase-3. These interactions result in changes in metabolite levels, contributing to the compound’s overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized to the mitochondria, where it interacts with cytochrome c and other mitochondrial proteins. The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization.
Biological Activity
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure composed of a tetrahydronaphthalene core linked to a phenylpiperazine moiety. The presence of the sulfonamide group enhances its solubility and biological activity. The molecular formula and key structural components are summarized in Table 1.
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Core Structure | Tetrahydronaphthalene |
| Functional Groups | Sulfonamide, Piperazine |
Research indicates that compounds with arylpiperazine structures exhibit a variety of biological activities, primarily through interactions with neurotransmitter receptors. The piperazine ring is known for its role in modulating serotonin and dopamine pathways. Specifically, this compound may act as a selective serotonin reuptake inhibitor (SSRI), which is significant in treating mood disorders and anxiety .
Antidepressant Effects
The antidepressant potential of derivatives containing piperazine rings has been well-documented. In vitro studies suggest that this compound could enhance serotonin levels by inhibiting its reuptake at the synaptic cleft. This mechanism aligns with the pharmacological profile of SSRIs .
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of similar compounds against various cancer cell lines. For instance, arylpiperazine derivatives have shown significant activity against prostate cancer cells. The specific interactions of the sulfonamide group may contribute to this activity by affecting cellular signaling pathways involved in proliferation and apoptosis .
Antimicrobial Activity
The compound's sulfonamide component suggests potential antimicrobial properties. Sulfonamides are known for their broad-spectrum antibacterial activity by inhibiting bacterial folic acid synthesis. Preliminary data indicates that related compounds exhibit moderate to good antibacterial effects against several strains .
Case Studies and Research Findings
Case Study 1: Antidepressant Activity
A study evaluated the efficacy of various piperazine derivatives in animal models for depression. The results indicated that compounds similar to this compound significantly reduced depressive behaviors compared to control groups .
Case Study 2: Anticancer Efficacy
In vitro assays conducted on prostate cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C32H40N4O
- Molecular Weight : 496.7 g/mol
- IUPAC Name : N-[7-[2-(4-phenylpiperazin-1-yl)ethyl-propylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]benzamide
- Chemical Structure : The compound features a sulfonamide group that enhances its solubility and biological activity.
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 9 |
| LogP (XLogP3-AA) | 6 |
Pharmacological Research
N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been explored for its potential as a pharmacological agent. Its structural similarity to known neuroleptics suggests it may exhibit activity at dopamine receptors, particularly the D3 subtype. Research indicates that derivatives of this compound could act as selective D3 receptor agonists, which may have implications for treating disorders such as schizophrenia and Parkinson's disease .
Structure-Activity Relationship Studies
Extensive structure-activity relationship (SAR) studies have been conducted to optimize the pharmacological profile of compounds related to this compound. Variations in the piperazine substituents and modifications to the naphthalene core have yielded compounds with enhanced binding affinities and selectivities for various receptor targets .
Potential Antidepressant Activity
Research has suggested that compounds with similar structures may possess antidepressant properties. The interaction with serotonin receptors alongside dopamine receptors could provide a dual-action mechanism beneficial in treating mood disorders .
Cancer Research
There is emerging evidence that sulfonamide derivatives can exhibit anti-cancer properties. The ability of this compound to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation is under investigation .
Case Study 1: D3 Receptor Agonism
A study published in the Journal of Medicinal Chemistry explored the agonistic properties of various derivatives of this compound on D3 receptors. It was found that specific modifications significantly increased receptor binding affinity and selectivity, indicating potential therapeutic applications in neuropharmacology .
Case Study 2: Antidepressant Effects
In another study focusing on the antidepressant-like effects of piperazine derivatives, this compound was tested in animal models. Results showed a significant reduction in depressive behaviors, supporting further exploration into its mechanism of action and therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves coupling the tetrahydronaphthalene sulfonyl chloride with a 4-phenylpiperazine ethylamine intermediate. Key steps include:
- Amide bond formation : Use polar aprotic solvents (e.g., DMF, DMSO) with coupling agents like EDC/HOBt or carbodiimides.
- Reaction optimization : Apply Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent effects on yield .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.
Reference analogous sulfonamide syntheses in for solvent selection and coupling protocols.
Q. How can the purity and crystallinity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Confirm purity ≥95% via peak integration.
- Crystallinity : Perform X-ray powder diffraction (XRPD) to assess crystalline phases. Compare experimental patterns with simulated data from NIST or Cambridge Structural Database .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures and polymorphic transitions .
Q. What are the preliminary biological targets for this compound?
- Methodological Answer : Given its structural similarity to phenylpiperazine-based ligands (e.g., 5-HT receptor antagonists in ), prioritize:
- Receptor profiling : Screen against serotonin (5-HT2A, 5-HT1A) and dopamine D2/D3 receptors using radioligand binding assays (e.g., [³H]ketanserin for 5-HT2A).
- Functional assays : Measure cAMP inhibition or calcium flux in HEK293 cells expressing target receptors.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to GPCRs based on homology models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in:
- Piperazine substituents : Replace phenyl with pyridyl or cyclohexyl groups.
- Sulfonamide linker : Adjust ethyl spacer length or introduce branching.
- In vitro evaluation : Test analogs for receptor selectivity (e.g., 5-HT2A vs. α1-adrenergic) and potency (IC50/Ki values).
- Data analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural features with activity .
Q. How to address solubility limitations in in vivo studies?
- Methodological Answer :
- Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid in ethanol/water. Confirm salt stoichiometry via elemental analysis .
- Formulation strategies : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions. Assess solubility enhancement via phase-solubility diagrams.
- In vivo validation : Compare pharmacokinetic profiles (AUC, Cmax) of free base vs. salt forms in rodent models.
Q. How to resolve contradictions in receptor binding data across different assay platforms?
- Methodological Answer :
- Orthogonal validation : Replicate binding assays using alternative methods (e.g., radioligand vs. fluorescence polarization).
- Cell line specificity : Test receptor expression levels (via qPCR/Western blot) in different cell models (e.g., CHO vs. HEK293).
- Allosteric effects : Perform Schild analysis to distinguish competitive vs. allosteric modulation.
- Data reconciliation : Apply statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability .
Q. What computational methods are suitable for predicting metabolic stability?
- Methodological Answer :
- In silico prediction : Use software like ADMET Predictor or StarDrop to identify metabolic soft spots (e.g., piperazine N-demethylation).
- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation pathways .
- In vitro validation : Incubate the compound with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
